8-Bromo-6-methoxyquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 130788. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-bromo-6-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-8-5-7-3-2-4-12-10(7)9(11)6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMVLWCWCLMAHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90299446 | |

| Record name | 8-bromo-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90299446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50488-36-3 | |

| Record name | 50488-36-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-bromo-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90299446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-bromo-6-methoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

8-Bromo-6-methoxyquinoline physical properties

An In-Depth Technical Guide to the Physical Properties of 8-Bromo-6-methoxyquinoline

This technical guide provides a comprehensive overview of the core physical properties of this compound, a quinoline derivative of interest in medicinal chemistry and organic synthesis. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development. This document summarizes key quantitative data, details relevant experimental protocols for property determination, and illustrates the relationships between these characteristics.

Core Physical and Chemical Data

This compound is a halogenated heterocyclic aromatic compound. Its fundamental physical and chemical identifiers are summarized below.

| Property | Value |

| CAS Number | 50488-36-3[1][2][3] |

| Molecular Formula | C₁₀H₈BrNO[1][2][3] |

| Molecular Weight | 238.08 g/mol [1] |

| Appearance | Solid (specific color not widely reported) |

| Melting Point | 65-66 °C[2] |

| Boiling Point | 329 °C at 760 mmHg[2] |

| Density | 1.516 g/cm³[2] |

| Flash Point | 152.8 °C[2] |

| Refractive Index | 1.64[2] |

| XLogP3 (Lipophilicity) | 2.7[2] |

| Polar Surface Area (PSA) | 22.1 Ų[2] |

Solubility Profile

While specific quantitative solubility data is not extensively published, the structural characteristics of this compound—a heterocyclic aromatic system—suggest it has low aqueous solubility.[4] For in-vitro biological assays, it is common practice to first prepare a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (DMSO), which is then serially diluted into an aqueous buffer.[4]

Experimental Protocols

The physical properties listed above are determined through standardized laboratory procedures. The methodologies for two key properties are detailed below.

Melting Point Determination (Capillary Method)

The melting point of a solid crystalline compound is a critical indicator of its purity.[5] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, whereas impurities tend to depress and broaden the melting range.[6] The capillary method is a common and reliable technique for this measurement.[7]

Methodology:

-

Sample Preparation: The compound must be thoroughly dried to remove any residual solvent. It is then finely crushed into a powder using a mortar and pestle.[7]

-

Capillary Tube Packing: A small amount of the powdered sample is introduced into the open end of a thin-walled capillary tube (sealed at one end). The tube is tapped gently or dropped through a larger glass tube to pack the sample tightly into the bottom, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed into a melting point apparatus, such as a Mel-Temp or a Thiele tube filled with mineral oil. The apparatus is equipped with a calibrated thermometer or a digital temperature sensor.

-

Heating and Observation:

-

A rapid initial heating is performed to determine an approximate melting point.[5]

-

The apparatus is allowed to cool. A second, careful determination is then conducted, with the temperature raised slowly (1-2 °C per minute) as it approaches the approximate melting point.

-

-

Data Recording: Two temperatures are recorded: T₁, the temperature at which the first drop of liquid appears, and T₂, the temperature at which the entire sample has completely melted into a clear liquid. The melting point is reported as the range T₁ - T₂.

Qualitative Solubility Determination

Solubility tests are performed to understand a compound's behavior in various solvents, which provides insight into its polarity and the presence of ionizable functional groups.[8]

Methodology:

-

Sample and Solvent Measurement: Approximately 20-30 mg of the solid compound is placed into a small test tube.

-

Solvent Addition: 0.75 mL of the test solvent (e.g., water, 5% HCl, 5% NaOH, diethyl ether, ethanol) is added in small portions.[9]

-

Mixing and Observation: After each addition, the test tube is shaken vigorously for 10-20 seconds.[10] The sample is observed to determine if it has dissolved. A compound is generally considered "soluble" if it dissolves completely.

-

Classification:

-

Water Solubility: Indicates the presence of polar functional groups. The pH of the aqueous solution can be tested with litmus paper to identify acidic or basic properties.[8]

-

5% HCl Solubility: Solubility in dilute acid suggests the presence of a basic functional group (e.g., an amine).[9]

-

5% NaOH Solubility: Solubility in dilute base suggests the presence of an acidic functional group.[9]

-

Organic Solvent Solubility: Solubility in nonpolar solvents like diethyl ether or hexane suggests a predominantly nonpolar character, following the "like dissolves like" principle.[10]

-

Visualization of Physicochemical Characteristics

The following diagram illustrates the logical relationship between this compound and its key physical properties.

Caption: Logical map of this compound's physical properties.

References

- 1. Buy this compound | 50488-36-3 [smolecule.com]

- 2. echemi.com [echemi.com]

- 3. This compound, 95.0%, 100mg [scisupplies.eu]

- 4. benchchem.com [benchchem.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. westlab.com [westlab.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.ws [chem.ws]

An In-depth Technical Guide to 8-Bromo-6-methoxyquinoline

This technical guide provides a comprehensive overview of 8-Bromo-6-methoxyquinoline, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document details its chemical structure, properties, synthesis, and key applications, with a focus on its role in medicinal chemistry.

Chemical Structure and Properties

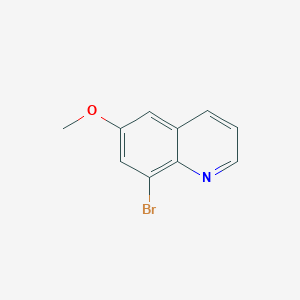

This compound is a substituted quinoline molecule. The core structure is a bicyclic aromatic heterocycle, with a bromine atom attached at the 8th position and a methoxy group at the 6th position.

Image of this compound Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 50488-36-3 | [1][2] |

| Molecular Formula | C10H8BrNO | [1][2] |

| Molecular Weight | 238.08 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Melting Point | 65-66 °C | [2] |

| Boiling Point | 329 °C at 760 mmHg | [2] |

| Density | 1.516 g/cm³ | [2] |

| SMILES | COC1=CC(=C2C(=C1)C=CC=N2)Br | [1] |

| InChI | InChI=1S/C10H8BrNO/c1-13-8-5-7-3-2-4-12-10(7)9(11)6-8/h2-6H,1H3 | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of this compound. While detailed spectra are best sourced from dedicated databases, typical expected data are summarized below. Spectroscopic data including 1H NMR, 13C NMR, IR, and Mass Spectrometry for this compound are available from suppliers like ChemicalBook.[3]

| Technique | Data |

| ¹H NMR | Expected signals for aromatic protons on the quinoline core and a singlet for the methoxy group protons. |

| ¹³C NMR | Expected signals for the ten carbon atoms of the quinoline ring and the methoxy group. |

| IR Spectroscopy | Characteristic absorption bands for aromatic C-H, C=C, C=N stretching, and C-O and C-Br bond vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C10H8BrNO, showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).[4] |

Synthesis of this compound

The synthesis of this compound can be achieved through the electrophilic bromination of 6-methoxyquinoline. The methoxy group at the 6-position is an ortho-, para-director. However, due to steric hindrance at the 5-position from the fused ring system, bromination is directed to the 8-position.

Synthetic Workflow

References

Technical Guide: 8-Bromo-6-methoxyquinoline

CAS Number: 50488-36-3

This technical guide provides a comprehensive overview of 8-Bromo-6-methoxyquinoline, a quinoline derivative with significant potential in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, characterization, and potential biological activities.

Chemical and Physical Properties

This compound is a halogenated derivative of 6-methoxyquinoline.[1] The introduction of a bromine atom at the 8-position and a methoxy group at the 6-position of the quinoline ring confers unique physicochemical properties that are pivotal to its biological activities.[1]

| Property | Value | Reference(s) |

| CAS Number | 50488-36-3 | [1][2][3] |

| Molecular Formula | C₁₀H₈BrNO | [1][2][3] |

| Molecular Weight | 238.08 g/mol | [1][2] |

| Appearance | White to pale yellow solid | [4] |

| Melting Point | 65-66 °C | [2] |

| Boiling Point | 329 °C at 760 mmHg | [2] |

| Density | 1.516 g/cm³ | [2] |

| Flash Point | 152.8 °C | [2] |

| Refractive Index | 1.64 | [2] |

| Solubility | Soluble in organic solvents such as chloroform and dichloromethane. Low water solubility is expected. | [4][5] |

Synthesis and Purification

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the direct bromination of 6-methoxyquinoline. The following protocol is a representative procedure.

Experimental Protocol: Synthesis of this compound

Materials:

-

6-Methoxyquinoline

-

N-Bromosuccinimide (NBS)

-

Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂), anhydrous

-

Sodium bicarbonate (NaHCO₃) solution, 5% aqueous

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Standard glassware for workup and purification

Procedure:

-

In a round-bottom flask, dissolve 6-methoxyquinoline (1 equivalent) in anhydrous chloroform or dichloromethane.

-

Cool the solution in an ice bath to 0 °C with continuous stirring.

-

Slowly add a solution of N-Bromosuccinimide (1.1 equivalents) in the same solvent to the reaction mixture dropwise over a period of 10-15 minutes, ensuring the temperature remains low.

-

Allow the reaction mixture to stir at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, wash the organic layer with a 5% aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent like ethanol.[5]

Synthesis Workflow

Caption: A generalized workflow for the synthesis and purification of this compound.

Analytical Characterization

The structural confirmation and purity assessment of the synthesized this compound are crucial. The following table summarizes the expected spectroscopic data based on its chemical structure and data from analogous compounds.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the quinoline ring system will appear in the downfield region (typically δ 7.0-9.0 ppm). The methoxy group protons will be a singlet at around δ 3.9-4.1 ppm. |

| ¹³C NMR | Resonances for the ten carbon atoms of the quinoline ring and the methoxy group. The carbon attached to the bromine will be shifted downfield. |

| Mass Spectrometry (MS) | The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes), corresponding to the molecular ion [M]⁺ and [M+2]⁺. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H stretching of the aromatic ring and methoxy group, C=C and C=N stretching of the quinoline core, and C-O stretching of the methoxy ether. |

Applications in Drug Discovery and Development

This compound serves as a versatile scaffold in medicinal chemistry, with potential applications as an antimalarial and anticancer agent.[1]

Antimalarial Activity

Quinoline-based compounds have a long history as antimalarial drugs. The 8-aminoquinoline class, in particular, is effective against the liver stages of the Plasmodium parasite.[6] The proposed mechanism of action for 8-aminoquinolines involves their metabolic activation within the parasite to reactive quinone-imine intermediates. These intermediates can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) that cause oxidative damage and parasite death.[6]

Proposed Antimalarial Mechanism of Action

Caption: Proposed mechanism of antimalarial action for 8-aminoquinoline derivatives.

Potential Anticancer Activity

Several quinoline derivatives have demonstrated potent anticancer activities. One of the key signaling pathways often dysregulated in cancer is the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and growth.[7] Structurally related methoxy-quinoline derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[7][8] It is plausible that this compound or its derivatives could exhibit similar inhibitory effects.

Proposed Anticancer Signaling Pathway Inhibition

Caption: Proposed mechanism of anticancer activity via inhibition of the PI3K/Akt/mTOR signaling pathway.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory environment, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[2] Avoid inhalation of dust and contact with skin and eyes.[2] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound(50488-36-3) 1H NMR spectrum [chemicalbook.com]

- 5. acgpubs.org [acgpubs.org]

- 6. GtR [gtr.ukri.org]

- 7. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 8-Bromo-6-methoxyquinoline

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 8-Bromo-6-methoxyquinoline, a halogenated derivative of quinoline. The document details its chemical and physical properties, experimental protocols for its synthesis, and its applications in medicinal chemistry and drug development, particularly focusing on its role as a key scaffold for pharmacologically active compounds.

Core Data and Physical Properties

This compound is a solid organic compound whose structural and physical characteristics are foundational to its use in chemical synthesis and research.

| Property | Value |

| Molecular Weight | 238.08 g/mol [1] |

| Molecular Formula | C₁₀H₈BrNO[1][2] |

| CAS Number | 50488-36-3[1][2] |

| IUPAC Name | This compound[1] |

| Melting Point | 65-66 °C[2] |

| Boiling Point | 329 °C at 760 mmHg[2] |

| Density | 1.516 g/cm³[2] |

| Appearance | Solid |

| SMILES | COC1=CC(=C2C(=C1)C=CC=N2)Br[1] |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the electrophilic bromination of its precursor, 6-methoxyquinoline. The following protocol is adapted from established methodologies for the bromination of 8-substituted quinolines.[3]

Objective: To synthesize this compound via direct bromination of 6-methoxyquinoline.

Materials and Reagents:

-

6-methoxyquinoline

-

Bromine (Br₂)

-

Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel or Alumina for column chromatography

-

Ethyl acetate (AcOEt) / Hexane mixture

Procedure:

-

Reaction Setup: In a round-bottom flask protected from light, dissolve 6-methoxyquinoline (1.0 equivalent) in distilled dichloromethane (CH₂Cl₂).

-

Bromine Addition: Prepare a solution of bromine (1.1 equivalents) in CH₂Cl₂. Add this solution dropwise to the 6-methoxyquinoline solution over a period of 10-15 minutes at ambient temperature.

-

Reaction Monitoring: Stir the reaction mixture in the dark for 48 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a 5% sodium bicarbonate solution (3 times) to neutralize any remaining HBr and quench unreacted bromine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude material using column chromatography on alumina or silica gel. Elute with an ethyl acetate/hexane gradient (e.g., 1:3) to isolate the pure this compound.[3]

References

Technical Guide: Physicochemical Properties of 8-Bromo-6-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physicochemical properties of 8-Bromo-6-methoxyquinoline, a compound of interest in medicinal chemistry and organic synthesis. This document outlines its melting and boiling points, supported by detailed experimental protocols for their determination. Additionally, safety information and a representative synthetic workflow are provided to ensure safe handling and contextual understanding of this compound.

Core Physicochemical Data

The essential physical properties of this compound (CAS No: 50488-36-3) are summarized in the table below for quick reference and comparison.

| Property | Value | Units |

| Melting Point | 65-66 | °C[1] |

| Boiling Point | 329 | °C at 760 mmHg[1] |

| Molecular Formula | C₁₀H₈BrNO | - |

| Molecular Weight | 238.08 | g/mol [2] |

| Density | 1.516 | g/cm³[1] |

| Flash Point | 152.8 | °C[1] |

| Refractive Index | 1.64 | -[1] |

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the melting and boiling points of a solid organic compound like this compound.

Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting point range is indicative of a pure compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

-

Watch glass

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is placed on a watch glass. If the crystals are large, they should be finely powdered using a mortar and pestle to ensure uniform heating.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. The packed sample should be approximately 1-2 mm in height.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus. A thermometer is positioned to accurately measure the temperature of the block.

-

Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.

-

Melting Point Range: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For pure compounds, this range is typically narrow (0.5-1°C).

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the atmospheric pressure.

Apparatus:

-

Thiele tube or a small-scale distillation apparatus

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Liquid for heating bath (e.g., paraffin oil)

Procedure (Thiele Tube Method):

-

Sample Preparation: A small amount of the liquid sample (if this compound were liquid at room temperature, or a solution) is placed in a small test tube. A capillary tube, sealed at one end, is placed inside the test tube with the open end submerged in the liquid.

-

Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a heating liquid, such as paraffin oil.[3]

-

Heating: The side arm of the Thiele tube is gently heated.[3] As the temperature rises, the air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the heating is stopped.

-

Boiling Point Determination: As the apparatus cools, the stream of bubbles will slow down and stop. The temperature at which the liquid just begins to be drawn back into the capillary tube is the boiling point of the substance at the current atmospheric pressure.[3]

Synthesis Workflow

While a direct, detailed synthesis protocol for this compound was not found in the immediate search, a representative workflow for the bromination of a substituted quinoline is presented below. This illustrates a common synthetic route to related compounds.

Caption: A representative synthesis workflow for the bromination of a substituted quinoline.

Safety Precautions

This compound is a chemical compound that should be handled with appropriate safety measures in a laboratory setting. The following hazard and precautionary statements are associated with this compound:

Hazard Statements (H-phrases): [4]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (P-phrases): [4]

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

It is imperative to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

An In-depth Technical Guide on the Solubility of 8-Bromo-6-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

8-Bromo-6-methoxyquinoline is a substituted quinoline derivative that holds potential in various research and development areas, including medicinal chemistry.[1] Its utility is, however, intrinsically linked to its physicochemical properties, with solubility being a critical parameter influencing bioavailability, formulation, and in-vitro assay design. A thorough understanding of its solubility characteristics is therefore paramount for its effective application.

Physicochemical Properties of this compound

While comprehensive solubility data is pending experimental determination, the known physical and chemical properties of this compound are summarized below. These properties provide foundational knowledge for handling the compound and for designing solubility studies.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈BrNO | [1][2] |

| Molecular Weight | 238.08 g/mol | [1][2] |

| CAS Number | 50488-36-3 | [1][2] |

| Appearance | Not explicitly stated; likely a solid | |

| Melting Point | 65-66 °C | [2] |

| Boiling Point | 329 °C at 760 mmHg | [2] |

| Density | 1.516 g/cm³ | [2] |

| XLogP3 | 2.7 | [2] |

Solubility Profile (Hypothetical Data Presentation)

As previously noted, specific experimental solubility data for this compound is not currently published. However, when such data is generated, it is recommended to be presented in a clear and structured format as exemplified in Table 2. This allows for easy comparison of solubility in different solvent systems and at various temperatures.

Table 2: Illustrative Solubility Data Table for this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Water | 25 | Data to be determined | Data to be determined | Shake-Flask / HPLC |

| PBS (pH 7.4) | 25 | Data to be determined | Data to be determined | Shake-Flask / HPLC |

| DMSO | 25 | Data to be determined | Data to be determined | Shake-Flask / HPLC |

| Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask / HPLC |

| Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask / HPLC |

| Acetonitrile | 25 | Data to be determined | Data to be determined | Shake-Flask / HPLC |

| N,N-dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined | Shake-Flask / HPLC |

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the equilibrium solubility of this compound, based on the widely accepted shake-flask method.[3]

Materials and Equipment

-

This compound

-

Selected solvents (e.g., water, PBS, DMSO, ethanol)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure

-

Preparation of Calibration Curve:

-

Accurately weigh a precise amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or acetonitrile) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards of different concentrations.

-

Analyze these standards using a validated HPLC or UV-Vis spectrophotometry method to construct a calibration curve by plotting signal response against concentration.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.[4][5]

-

-

Sample Processing and Analysis:

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to pellet the excess solid.[4]

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.[4]

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted samples using the same analytical method as for the calibration standards.

-

-

Calculation of Solubility:

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

Calculate the solubility in the original solvent by multiplying the determined concentration by the dilution factor.

-

Experimental Workflow Diagram

Caption: A generalized workflow for the experimental determination of compound solubility.[4]

Strategies for Solubility Enhancement

Given that many quinoline derivatives exhibit low aqueous solubility, it may be necessary to employ strategies to enhance the solubility of this compound for certain applications.[5]

-

pH Adjustment: As a quinoline derivative, this compound is a weak base. Decreasing the pH of the solution may lead to protonation of the quinoline nitrogen, forming a more soluble salt.[5][6]

-

Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) such as DMSO, ethanol, methanol, or DMF can increase solubility by reducing the polarity of the aqueous medium.[5][7]

-

Use of Excipients: Surfactants, cyclodextrins, and other formulation excipients can be used to increase the apparent solubility of poorly soluble compounds.

Decision Workflow for Solubility Enhancement

References

- 1. Buy this compound | 50488-36-3 [smolecule.com]

- 2. echemi.com [echemi.com]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

In-Depth Technical Guide: ¹H NMR Spectral Analysis of 8-Bromo-6-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proton nuclear magnetic resonance (¹H NMR) spectral data for 8-Bromo-6-methoxyquinoline. Due to the absence of publicly available, detailed experimental ¹H NMR data for this specific compound in the conducted searches, this document presents a hypothetical, yet representative, dataset based on the analysis of structurally similar quinoline derivatives. This guide outlines the expected spectral characteristics, a detailed experimental protocol for acquiring such data, and a logical workflow for its analysis.

¹H NMR Spectral Data

The anticipated ¹H NMR spectral data for this compound is summarized in the table below. These values are predicted based on known substituent effects on the quinoline ring system. The numbering of the quinoline ring is standard, with the nitrogen atom at position 1.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.85 | dd | J = 4.2, 1.7 |

| H-3 | 7.45 | dd | J = 8.4, 4.2 |

| H-4 | 8.10 | dd | J = 8.4, 1.7 |

| H-5 | 7.20 | d | J = 2.5 |

| H-7 | 7.85 | d | J = 2.5 |

| OCH₃ | 3.95 | s | - |

Experimental Protocol

The following is a standard experimental protocol for obtaining the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The spectrum should be recorded on a 400 MHz (or higher) NMR spectrometer.

-

The spectrometer should be locked to the deuterium signal of the CDCl₃ solvent.

-

The sample temperature should be maintained at 298 K.

3. Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Typical acquisition parameters would include:

-

Spectral width: 16 ppm

-

Acquisition time: 4 seconds

-

Relaxation delay: 2 seconds

-

Number of scans: 16 to 64 (depending on sample concentration)

-

4. Data Processing:

-

The raw data (Free Induction Decay, FID) should be Fourier transformed.

-

Apply a line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate all signals to determine the relative number of protons.

Visualization of Analytical Workflow

The logical workflow for the ¹H NMR analysis of this compound is depicted in the following diagram.

Caption: Workflow for ¹H NMR spectral analysis.

Structure-Spectrum Correlation

The following diagram illustrates the correlation between the protons of this compound and their expected signals in the ¹H NMR spectrum.

Caption: Correlation of protons to NMR signals.

An In-depth Technical Guide on the 13C NMR Chemical Shifts of 8-Bromo-6-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 8-Bromo-6-methoxyquinoline. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, the chemical shifts presented herein are predicted based on a comparative analysis of structurally related quinoline derivatives. This document also outlines a comprehensive experimental protocol for acquiring high-quality ¹³C NMR spectra for this class of compounds.

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts for this compound are summarized in Table 1. These values are estimated by analyzing the substituent effects of bromine and methoxy groups on the quinoline scaffold, drawing comparisons with known data for compounds such as 6-bromoquinoline, 8-bromoquinoline, and various methoxy-substituted quinolines. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150.5 |

| C-3 | ~122.0 |

| C-4 | ~135.8 |

| C-4a | ~147.5 |

| C-5 | ~129.5 |

| C-6 | ~158.0 (substituted with -OCH₃) |

| C-7 | ~105.0 |

| C-8 | ~118.0 (substituted with -Br) |

| C-8a | ~144.0 |

| -OCH₃ | ~56.0 |

Note: These are predicted values and may vary from experimentally determined shifts.

Molecular Structure and Numbering

The quinoline ring system is numbered systematically to allow for unambiguous assignment of the NMR signals. The structure and numbering of this compound are depicted in the diagram below.

Caption: Molecular structure and numbering of this compound.

Experimental Protocol for ¹³C NMR Spectroscopy

This section details a standardized protocol for the acquisition of ¹³C NMR spectra of this compound.

I. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 50-100 mg of this compound.

-

Solvent Selection: Choose a high-purity deuterated solvent in which the compound is readily soluble. Deuterated chloroform (CDCl₃) is a common choice for quinoline derivatives. Other suitable solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the selected deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, carefully transfer the solution into a standard 5 mm NMR tube.

-

Filtration (Optional): If any solid particles are observed, filter the solution through a small plug of glass wool inserted into the pipette during the transfer.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

II. NMR Spectrometer Setup and Data Acquisition

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion and resolution.

Typical ¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width (SW): Approximately 200-220 ppm, centered around 100-110 ppm.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of the carbon nuclei, which is crucial for accurate integration if quantitative analysis is required.

-

Number of Scans (NS): A minimum of 128 scans is recommended. The number of scans should be increased for dilute samples to improve the signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

-

Referencing: The chemical shifts should be referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.

Data Processing and Interpretation

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline across the spectrum.

-

Peak Picking and Integration: The chemical shift of each peak is determined. While integration of ¹³C NMR signals is not always as straightforward as in ¹H NMR due to variations in relaxation times and the Nuclear Overhauser Effect (NOE), it can provide an estimate of the relative number of carbon atoms if appropriate experimental parameters are used.

-

Structural Assignment: The predicted chemical shifts in Table 1 can be used as a guide to assign the observed peaks to the corresponding carbon atoms in the this compound molecule. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed for unambiguous assignment.

Logical Workflow for ¹³C NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to structural elucidation.

Caption: Workflow for the ¹³C NMR analysis of this compound.

Decoding the Vibrational Signature: An In-depth Technical Guide to the Infrared Spectrum of 8-Bromo-6-methoxyquinoline

For Immediate Release

A Comprehensive Analysis of the Infrared Spectroscopic Profile of 8-Bromo-6-methoxyquinoline for Researchers and Drug Development Professionals

This technical guide provides a detailed interpretation of the infrared (IR) spectrum of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. By dissecting the vibrational modes of its constituent functional groups, this document serves as a crucial reference for the identification, characterization, and quality control of this molecule.

Predicted Infrared Absorption Data

The following table summarizes the predicted infrared absorption bands for this compound. These assignments are based on established group frequencies for aromatic, heteroaromatic, and substituted organic compounds. The exact position of the peaks can be influenced by the molecular environment and sample preparation.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3100–3000 | Medium | C-H Stretching | Aromatic (Quinoline Ring) |

| 2988–2880 | Medium | Asymmetric & Symmetric C-H Stretching | Methoxy (-OCH₃) |

| 1617–1507 | Strong | C=C and C=N Stretching | Quinoline Ring System |

| 1473–1374 | Medium | C-H Bending/Scissoring | Methoxy (-OCH₃) & Quinoline Ring |

| 1307–1278 | Strong | Asymmetric C-O-C Stretching | Aryl Ether (Methoxy Group) |

| 1157-1165 | Medium | CH₃ Rocking | Methoxy (-OCH₃)[1] |

| 900–675 | Strong | Out-of-plane C-H Bending | Substituted Aromatic Ring |

| 690–515 | Medium | C-Br Stretching | Bromo-aromatic |

Experimental Protocol: Acquiring the Infrared Spectrum

The infrared spectrum of a solid sample like this compound can be obtained using standard laboratory procedures. The Potassium Bromide (KBr) pellet method is a widely used and reliable technique.[2][3][4]

Objective: To prepare a solid sample of this compound in a KBr pellet for analysis by transmission Fourier Transform Infrared (FTIR) spectroscopy.

Materials and Equipment:

-

This compound (sample)

-

Spectroscopic grade Potassium Bromide (KBr), oven-dried

-

Agate mortar and pestle

-

Hydraulic press with pellet die

-

FTIR spectrometer

-

Spatula

-

Analytical balance

Procedure:

-

Grinding: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr.[3] Grind the KBr in an agate mortar to a fine powder. Add the sample to the mortar and continue grinding until a homogenous, fine powder is obtained. The particle size should be smaller than the wavelength of the IR radiation to minimize scattering.[2]

-

Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes.[5][6] This will cause the KBr to flow and form a transparent or translucent pellet containing the dispersed sample.[2][3]

-

Background Spectrum: Before analyzing the sample, run a background spectrum with an empty sample holder to account for atmospheric and instrumental interferences.[2]

-

Sample Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Acquire the infrared spectrum over the desired range, typically 4000-400 cm⁻¹.

-

Data Processing: Process the resulting spectrum to obtain a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

An alternative method is the Nujol Mull technique , where the solid sample is ground with a few drops of Nujol (a mineral oil) to form a paste, which is then spread between two salt plates (e.g., NaCl or KBr).[7][8][9] This method is quicker but will introduce the C-H absorption bands of Nujol into the spectrum, which may obscure sample peaks in those regions.[8][10]

Interpretation Workflow

The following diagram illustrates the logical process for interpreting the IR spectrum of this compound.

Detailed Spectral Analysis

-

Aromatic C-H Stretching (3100–3000 cm⁻¹): The presence of bands in this region is a clear indication of the aromatic nature of the quinoline ring. These absorptions are typically of medium intensity.

-

Methoxy Group Vibrations: The methoxy (-OCH₃) group is identified by several characteristic peaks. The asymmetric and symmetric stretching of the C-H bonds in the methyl group appear in the 2988–2880 cm⁻¹ range.[1] A strong absorption due to the asymmetric C-O-C stretching of the aryl ether linkage is expected between 1307-1278 cm⁻¹. Furthermore, C-H bending and rocking vibrations of the methyl group can be observed in the 1473–1374 cm⁻¹ and 1157-1165 cm⁻¹ regions, respectively.[1]

-

Quinoline Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the quinoline ring system give rise to a series of strong bands in the 1617–1507 cm⁻¹ region.[11] These are characteristic of aromatic and heteroaromatic rings.

-

C-H Bending Vibrations: In-plane bending vibrations of the aromatic C-H bonds and the methoxy C-H bonds occur in the 1473–1374 cm⁻¹ range. The out-of-plane C-H bending vibrations, found between 900-675 cm⁻¹, are particularly diagnostic of the substitution pattern on the aromatic rings.[12]

-

C-Br Stretching (690–515 cm⁻¹): The presence of a bromine atom attached to the aromatic ring is confirmed by a medium intensity band in the low-frequency region of the spectrum, typically between 690-515 cm⁻¹.[12][13][14]

This comprehensive guide provides the necessary data and protocols for the accurate interpretation of the IR spectrum of this compound, facilitating its unambiguous identification and characterization in a research and development setting.

References

- 1. researchgate.net [researchgate.net]

- 2. What Is The Kbr Method In Ir Spectroscopy? A Guide To Solid Sample Analysis - Kintek Solution [kindle-tech.com]

- 3. shimadzu.com [shimadzu.com]

- 4. scienceijsar.com [scienceijsar.com]

- 5. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 6. azom.com [azom.com]

- 7. What Is The Nujol Method? A Quick Guide To Solid Sample Ir Spectroscopy - Kintek Solution [kindle-tech.com]

- 8. Mulling (spectroscopy) - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 8-Bromo-6-methoxyquinoline

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed theoretical framework for the mass spectrometry fragmentation of 8-bromo-6-methoxyquinoline. In the absence of specific, published experimental data for this exact molecule, the following analysis is predictive, based on established fragmentation principles of quinoline derivatives, methoxy-aromatic compounds, and halogenated aromatic systems.

Introduction

This compound is a substituted quinoline, a heterocyclic aromatic organic compound. Understanding its behavior under mass spectrometry is crucial for its identification and characterization in various research and development settings. Mass spectrometry, a powerful analytical technique, provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments upon ionization. This guide will focus on the predicted fragmentation pattern of this compound, primarily under Electron Ionization (EI), which is a hard ionization technique that induces extensive fragmentation.

The molecular formula for this compound is C₁₀H₈BrNO[1][2]. Its monoisotopic mass is approximately 236.979 g/mol [1][2]. A key feature in the mass spectrum of this compound will be the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic M+2 peak for any bromine-containing fragment, where the M and M+2 ions appear in a roughly 1:1 intensity ratio[3].

Predicted Fragmentation Pathways

Upon electron impact, this compound will form a molecular ion (M⁺˙). This high-energy radical cation will then undergo a series of fragmentation reactions. The primary fragmentation pathways are predicted to be initiated by the substituents on the quinoline ring: the methoxy group and the bromine atom.

The fragmentation of methoxy-substituted aromatic compounds often proceeds through the loss of a methyl radical (•CH₃) to form a more stable cation, followed by the elimination of a neutral carbon monoxide (CO) molecule[3][4]. For monomethoxyquinolines, a dominant fragmentation pattern involves the loss of a methyl radical (M-15) followed by the loss of CO (M-43)[4]. Halogenated aromatic compounds typically undergo fragmentation through the loss of the halogen radical or a hydrogen halide molecule[3]. The stable quinoline ring system itself can also fragment, often by the loss of hydrogen cyanide (HCN)[5].

Based on these principles, the following fragmentation pathways are proposed for this compound:

-

Pathway A: Loss of Methyl Radical and Carbon Monoxide: The molecular ion first loses a methyl radical from the methoxy group to form a resonance-stabilized cation. This is often a favorable fragmentation route for methoxy aromatics[4]. This initial fragment can then lose a molecule of carbon monoxide.

-

Pathway B: Loss of Bromine Radical: The molecular ion can undergo cleavage of the C-Br bond to lose a bromine radical. This is a common fragmentation for bromo-aromatic compounds[3].

-

Pathway C: Ring Fragmentation: The quinoline ring itself may fragment, typically after one of the initial substituent losses. A characteristic fragmentation of the quinoline core is the loss of HCN[5].

These pathways are illustrated in the diagram below.

Figure 1: Predicted fragmentation pathways for this compound.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions for this compound, their mass-to-charge ratios (m/z), and their proposed origins. The m/z values for bromine-containing fragments are given as a pair representing the ⁷⁹Br and ⁸¹Br isotopes.

| m/z (⁷⁹Br / ⁸¹Br) | Proposed Ion Formula | Proposed Fragmentation | Notes |

| 237 / 239 | [C₁₀H₈BrNO]⁺˙ | Molecular Ion (M⁺˙) | Exhibits the characteristic 1:1 isotopic pattern for bromine. |

| 222 / 224 | [C₉H₅BrNO]⁺ | [M - •CH₃]⁺ | Loss of a methyl radical from the methoxy group. Expected to be a significant peak. |

| 194 / 196 | [C₈H₅BrN]⁺ | [M - •CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the [M - •CH₃]⁺ fragment. |

| 167 / 169 | [C₇H₄Br]⁺ | [M - •CH₃ - CO - HCN]⁺ | Loss of hydrogen cyanide from the quinoline ring structure. |

| 158 | [C₁₀H₈NO]⁺ | [M - •Br]⁺ | Loss of a bromine radical from the molecular ion. |

| 143 | [C₉H₅NO]⁺ | [M - •Br - •CH₃]⁺ | Loss of a methyl radical from the [M - •Br]⁺ fragment. |

| 115 | [C₈H₅N]⁺ | [M - •Br - •CH₃ - CO]⁺ | Loss of CO from the [M - •Br - •CH₃]⁺ fragment. |

Detailed Experimental Protocol

This section outlines a general procedure for acquiring a mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.

4.1 Sample Preparation

-

Solvent Selection: Dissolve approximately 1 mg of this compound in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Concentration: The final concentration should be in the range of 10-100 µg/mL.

-

Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

4.2 Gas Chromatography (GC) Method

-

Injector: Split/splitless injector, typically operated in splitless mode for high sensitivity.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

4.3 Mass Spectrometry (MS) Method

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Scan Rate: 2-3 scans/second.

-

Solvent Delay: A solvent delay of 3-5 minutes is used to prevent the solvent peak from entering the mass spectrometer.

The workflow for this experimental protocol is depicted in the diagram below.

Figure 2: General workflow for GC-MS analysis of this compound.

Conclusion

The mass spectrometry fragmentation pattern of this compound is predicted to be dominated by fragmentation pathways initiated at its methoxy and bromo substituents. Key fragments are expected to correspond to the loss of a methyl radical, carbon monoxide, and a bromine radical. The presence of bromine will result in a characteristic isotopic pattern for all bromine-containing ions. The provided theoretical fragmentation pattern and experimental protocol serve as a robust guide for researchers working on the identification and characterization of this compound. Experimental verification is necessary to confirm these predicted fragmentation pathways and the relative abundances of the resulting ions.

References

Synthesis of 8-Bromo-6-methoxyquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 8-bromo-6-methoxyquinoline, a key intermediate in the development of various pharmacologically active compounds. Due to the regiochemical challenges associated with the direct bromination of 6-methoxyquinoline, this guide focuses on a robust multi-step synthesis employing the Skraup reaction with a pre-functionalized aniline precursor. This method offers superior control over the final product's isomeric purity.

This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic and analytical workflows to facilitate a clear understanding of the process.

Synthetic Strategy Overview

Direct electrophilic bromination of 6-methoxyquinoline predominantly yields the 5-bromo isomer, making it an unsuitable method for the regioselective synthesis of this compound. To overcome this, a multi-step approach is employed, beginning with the synthesis of the key intermediate, 2-bromo-4-methoxyaniline. This substituted aniline is then subjected to a Skraup reaction to construct the desired quinoline ring system with the bromine atom correctly positioned at the 8-position.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 2-Methoxyaniline | C₇H₉NO | 123.15 | 5-7 | Colorless to yellow liquid |

| 2,4,4,6-Tetrabromo-2,5-cyclohexadienone | C₆H₂Br₄O | 409.70 | 125-130 | Yellow to orange crystalline powder |

| 2-Bromo-4-methoxyaniline | C₇H₈BrNO | 202.05 | 56.5-58 | Brown-yellow powder[1] |

| Glycerol | C₃H₈O₃ | 92.09 | 18.2 | Colorless, viscous liquid |

| Ferrous sulfate heptahydrate | FeSO₄·7H₂O | 278.01 | 64 | Blue-green crystals |

| Nitrobenzene | C₆H₅NO₂ | 123.11 | 5.7 | Pale yellow, oily liquid |

| This compound | C₁₀H₈BrNO | 238.08 | 65-66 [2] | Off-white to pale yellow solid |

Table 2: Summary of Reaction Parameters and Expected Yields

| Reaction Step | Key Reagents | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Synthesis of 2-Bromo-4-methoxyaniline | 2-Methoxyaniline, 2,4,4,6-Tetrabromo-2,5-cyclohexadienone | Methylene chloride | -10 to room temperature | ~2-3 | ~96[3] |

| Skraup Reaction | 2-Bromo-4-methoxyaniline, Glycerol, Sulfuric acid, Nitrobenzene, Ferrous sulfate | None | 140-150 (oil bath) | 3-4 | Variable |

Experimental Protocols

Synthesis of 2-Bromo-4-methoxyaniline

This procedure is adapted from a known method for the regioselective bromination of anilines.[3]

Materials:

-

2-Methoxyaniline (o-anisidine)

-

2,4,4,6-Tetrabromo-2,5-cyclohexadienone

-

Methylene chloride (CH₂Cl₂)

-

2N Sodium hydroxide (NaOH) solution

-

Water (H₂O)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Petroleum ether

Procedure:

-

In a round-bottom flask, dissolve 2-methoxyaniline (1.0 eq) in methylene chloride.

-

Cool the solution to -10 °C using an ice-salt bath.

-

Slowly add 2,4,4,6-tetrabromo-2,5-cyclohexadienone (1.0 eq) to the chilled solution, ensuring the temperature is maintained below -5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Wash the reaction mixture sequentially with 2N sodium hydroxide solution (2 x volume of CH₂Cl₂) and water (2 x volume of CH₂Cl₂).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with methylene chloride, to yield 2-bromo-4-methoxyaniline as a solid.[3]

Synthesis of this compound via Skraup Reaction

This protocol is a modified Skraup synthesis, adapted from procedures for similar substituted anilines.[4][5]

Materials:

-

2-Bromo-4-methoxyaniline

-

Glycerol

-

Concentrated sulfuric acid (H₂SO₄)

-

Nitrobenzene

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

Sodium hydroxide (NaOH) solution (for neutralization)

-

Steam distillation apparatus

-

Potassium carbonate (K₂CO₃)

-

Distillation apparatus

Procedure:

-

Caution: The Skraup reaction is highly exothermic and can become violent if not controlled. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

In a large, three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix 2-bromo-4-methoxyaniline (1.0 eq), glycerol (approx. 3.0 eq), and nitrobenzene (as an oxidizing agent).

-

Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture.

-

Add ferrous sulfate heptahydrate to the reaction mixture to moderate the reaction.

-

Gently heat the mixture in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150 °C for 3-4 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully dilute the reaction mixture with water and then neutralize it with a sodium hydroxide solution.

-

Perform a steam distillation to isolate the crude this compound.

-

Separate the organic layer from the aqueous layer in the distillate.

-

Dry the crude product over anhydrous potassium carbonate and then purify by distillation under reduced pressure.

Mandatory Visualizations

Synthetic Pathway

Caption: Synthetic pathway for this compound.

Experimental Workflow

Caption: Experimental workflow for synthesis and analysis.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring system and a singlet for the methoxy group protons. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum should display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing bromine atom and the electron-donating methoxy group.

-

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of this compound (238.08 g/mol ). A characteristic isotopic pattern for the molecular ion will be observed due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-O stretching of the methoxy group, C=C and C=N stretching of the quinoline ring, and C-H stretching of the aromatic and methyl groups.

Conclusion

The synthesis of this compound from 6-methoxyquinoline is best achieved through a multi-step process involving the preparation of 2-bromo-4-methoxyaniline followed by a Skraup reaction. This approach ensures the desired regiochemistry of the final product. The detailed protocols and workflows provided in this guide offer a comprehensive resource for researchers and professionals in the field of medicinal chemistry and drug development, enabling the reliable synthesis and characterization of this important chemical intermediate.

References

The Bromination of 6-Methoxyquinoline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the bromination of 6-methoxyquinoline, a key reaction in the synthesis of various pharmacologically active compounds. The document outlines the underlying mechanism, regioselectivity, and detailed experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Core Mechanism: Electrophilic Aromatic Substitution

The bromination of 6-methoxyquinoline proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The quinoline ring system, particularly the benzene ring portion, is susceptible to attack by electrophiles due to its electron-rich nature. The methoxy group (-OCH3) at the 6-position is a strong activating group, donating electron density to the aromatic ring through resonance, thereby facilitating the electrophilic attack.

The reaction is highly regioselective. The activating effect of the methoxy group preferentially directs the incoming electrophile (bromonium ion, Br+) to the ortho and para positions. In the case of 6-methoxyquinoline, the C5 and C7 positions are ortho to the methoxy group, while the C8 position is para. However, steric hindrance and the electronic influence of the heterocyclic ring typically lead to selective bromination at the C5 position.[1] This results in the formation of 5-bromo-6-methoxyquinoline as the major, and often sole, product.[1]

The general mechanism can be visualized as a two-step process:

-

Formation of the Sigma Complex (Arenium Ion): The electrophile (Br+), generated from a bromine source, attacks the electron-rich C5 position of the 6-methoxyquinoline ring. This disrupts the aromaticity and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation and Restoration of Aromaticity: A weak base in the reaction mixture removes a proton from the C5 carbon, collapsing the sigma complex and restoring the aromaticity of the quinoline ring, yielding the final product, 5-bromo-6-methoxyquinoline.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported experimental conditions for the bromination of 6-methoxyquinoline.

| Brominating Agent | Solvent | Temperature | Reaction Time | Yield of 5-bromo-6-methoxyquinoline | Reference |

| Bromine (Br2) | Acetic Acid | Not specified | Not specified | 52% | [1] |

| Bromine (Br2) | Acetic Acid (modified) | Not specified | Not specified | 36% | [1] |

| Bromine (Br2) | CHCl3 or CH2Cl2 | Room Temperature | Not specified | 88% | [1] |

| N-Bromosuccinimide (NBS) | Acetonitrile/Water (1:1) with Mandelic Acid | Room Temperature | 24 hours | 85% | [2] |

Experimental Protocols

Detailed methodologies for the bromination of 6-methoxyquinoline are provided below, based on established literature.

Protocol 1: Bromination using Molecular Bromine in Chloroform

This procedure, adapted from a high-yield synthesis, utilizes molecular bromine in a chlorinated solvent at room temperature.[1]

Materials:

-

6-Methoxyquinoline

-

Molecular Bromine (Br2)

-

Chloroform (CHCl3) or Dichloromethane (CH2Cl2)

-

5% Sodium Bicarbonate (NaHCO3) solution

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 6-methoxyquinoline in chloroform or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

In a dropping funnel, prepare a solution of molecular bromine in the same solvent.

-

Slowly add the bromine solution dropwise to the stirred solution of 6-methoxyquinoline at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a 5% aqueous solution of sodium bicarbonate to quench any unreacted bromine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the product by column chromatography or recrystallization to yield pure 5-bromo-6-methoxyquinoline.

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

This method employs N-bromosuccinimide as the bromine source, often in the presence of a catalyst, and offers a milder alternative to molecular bromine.[2]

Materials:

-

6-Methoxyquinoline

-

N-Bromosuccinimide (NBS)

-

Mandelic Acid (catalyst)

-

Acetonitrile (ACN)

-

Water (H2O)

-

Reaction vial

-

Stirring apparatus

Procedure:

-

To a reaction vial, add 6-methoxyquinoline, N-bromosuccinimide, and a catalytic amount of mandelic acid.

-

Add a 1:1 mixture of acetonitrile and water to the vial.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography to obtain 5-bromo-6-methoxyquinoline.[2]

Visualizing the Process

The following diagrams, generated using Graphviz, illustrate the core mechanism and a general experimental workflow.

Caption: Electrophilic Aromatic Substitution Mechanism for Bromination.

Caption: General Experimental Workflow for Bromination.

References

An In-depth Technical Guide to the Skraup Synthesis of 6-Methoxyquinoline Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Skraup synthesis for preparing 6-methoxyquinoline, a crucial precursor in pharmaceutical and materials science research. This document details the core synthetic methodology, presents quantitative data from various synthetic approaches, and offers detailed experimental protocols. Visualizations of the reaction mechanism and experimental workflow are included to facilitate a deeper understanding and practical application of this important chemical transformation.

Introduction

6-Methoxyquinoline is a heterocyclic aromatic compound that serves as a versatile building block in the synthesis of a wide range of biologically active molecules and functional materials. Its derivatives have shown potential as antimalarial, anticancer, and anti-inflammatory agents. The Skraup synthesis, a classic and robust method for quinoline synthesis, remains a widely used and cost-effective approach for the preparation of 6-methoxyquinoline from readily available precursors.

The archetypal Skraup reaction involves the treatment of an aniline, in this case, p-anisidine (p-methoxyaniline), with glycerol, a dehydrating agent such as concentrated sulfuric acid, and an oxidizing agent.[1][2] The reaction is notoriously exothermic and requires careful control to ensure safety and optimal yields.[1] This guide will explore the key parameters and variations of this synthesis.

The Core Reaction: Skraup Synthesis of 6-Methoxyquinoline

The primary precursor for the synthesis of 6-methoxyquinoline via the Skraup reaction is p-anisidine. The overall transformation can be summarized as follows:

***p*-Anisidine + Glycerol --(H₂SO₄, Oxidizing Agent)--> 6-Methoxyquinoline**

The reaction proceeds through several key steps, which are initiated by the dehydration of glycerol to acrolein. This is followed by a Michael addition of p-anisidine to the acrolein, cyclization, and subsequent oxidation to yield the aromatic 6-methoxyquinoline.[2][3]

Quantitative Data on Reaction Parameters

The yield of the Skraup synthesis of 6-methoxyquinoline is influenced by several factors, including the choice of oxidizing agent, reaction temperature, and the use of moderators to control the reaction's exothermicity. The following tables summarize quantitative data from various reported methods.

| Precursor | Oxidizing Agent | Dehydrating Agent | Moderator(s) | Reaction Conditions | Yield (%) | Reference |

| p-Anisidine | p-Nitroanisole | Conc. H₂SO₄ | Ferrous sulfate, Boric acid | 140°C, 8-8.5 hours | 65 | [4] |

| 3-Nitro-4-aminoanisole | Arsenic pentoxide | Conc. H₂SO₄ | - | 120-123°C, 7 hours | 65-76 | [5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of 6-methoxyquinoline and a related derivative, adapted from established procedures.

Synthesis of 6-Methoxyquinoline from p-Anisidine[4]

This protocol is based on the method described in Chinese patent CN103804289A.

Materials:

-

p-Anisidine

-

Glycerol

-

p-Nitroanisole

-

Ferrous sulfate

-

Boric acid

-

Concentrated sulfuric acid

-

Sodium hydroxide solution

-

Ethyl acetate

-

Distilled water

Procedure:

-

Reaction Setup: In a suitable reaction flask, combine p-anisidine (1 part, molar ratio), glycerol (4.3-4.5 parts), p-nitroanisole (0.50-0.54 parts), ferrous sulfate (0.20-0.25 parts), and boric acid (1.0-1.3 parts).

-

Acid Addition: Slowly add concentrated sulfuric acid to the mixture with stirring. The volume ratio of concentrated sulfuric acid to glycerol should be approximately 1:6.

-

Reaction: Heat the mixture to 140°C and maintain it at reflux for 8-8.5 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Neutralize the mixture to a pH of 5.5 with a sodium hydroxide solution.

-

Remove any floating resin by decantation.

-

Filter the solid and wash it with distilled water.

-

Wash the solid with ethyl acetate.

-

Combine the organic phases and extract the aqueous phase with ethyl acetate.

-

Combine all organic phases.

-

-

Purification: Remove the ethyl acetate by distillation under reduced pressure to obtain 6-methoxyquinoline.

Modified Skraup Synthesis of 6-Methoxy-8-nitroquinoline[5]

This detailed protocol from Organic Syntheses for a related compound provides a valuable reference for the practical execution of a Skraup reaction, emphasizing safety and control.

Materials:

-

3-Nitro-4-aminoanisole

-

Arsenic pentoxide (powdered)

-

Glycerol (U.S.P. grade)

-

Concentrated sulfuric acid

-

Concentrated ammonium hydroxide

-

Methanol

-

Chloroform

-

Decolorizing carbon

Procedure:

-

Reaction Setup: In a 5-L three-necked round-bottom flask equipped with a mechanical stirrer, prepare a homogeneous slurry of arsenic oxide (588 g, 2.45 moles), 3-nitro-4-aminoanisole (588 g, 3.5 moles), and glycerol (1.2 kg, 13 moles).

-